molecular formula C8H14N2O2 B012532 (R)-tert-butyl 1-cyanoethylcarbamate CAS No. 100927-09-1

(R)-tert-butyl 1-cyanoethylcarbamate

Cat. No. B012532
CAS RN: 100927-09-1
M. Wt: 170.21 g/mol
InChI Key: RPKPFOKNXKRFTD-ZCFIWIBFSA-N
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Description

“®-tert-butyl 1-cyanoethylcarbamate” is a chemical compound with the CAS Number: 100927-09-1 and a linear formula of C8H14N2O2 . It has a molecular weight of 170.21 .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (1R)-1-cyanoethylcarbamate . The InChI code for this compound is 1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m1/s1 .


Physical And Chemical Properties Analysis

“®-tert-butyl 1-cyanoethylcarbamate” is a solid or semi-solid or lump or liquid . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of N-Boc-protected Anilines

This compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various pharmaceuticals and other organic compounds.

Synthesis of Tetrasubstituted Pyrroles

It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in medicinal chemistry and materials science.

Crystal Structure Studies

The compound has been used in studies related to crystal structure . Understanding the crystal structure of a compound is crucial in fields like material science, solid-state physics, and pharmaceuticals.

Intermediate in Lacosamide Synthesis

The title compound is an important intermediate of the Lacosamide synthesis . Lacosamide is an anticonvulsant medication used in the treatment of partial-onset seizures and diabetic neuropathic pain.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315-H319 . The precautionary statements are P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

tert-butyl N-[(1R)-1-cyanoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPFOKNXKRFTD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420477
Record name (R)-tert-butyl 1-cyanoethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 1-cyanoethylcarbamate

CAS RN

100927-09-1
Record name (R)-tert-butyl 1-cyanoethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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